Cyclopenta-2,4-dien-1-yltrimethylplatinum

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

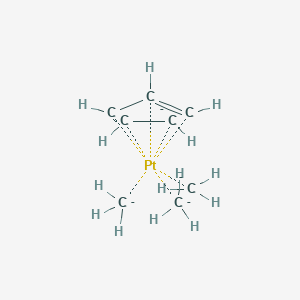

Cyclopenta-2,4-dien-1-yltrimethylplatinum is an organometallic compound with the molecular formula C8H14Pt It is known for its unique structure, which includes a cyclopentadienyl ring bonded to a platinum atom, along with three methyl groups

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Cyclopenta-2,4-dien-1-yltrimethylplatinum can be synthesized through several methods. One common approach involves the reaction of cyclopentadienyl sodium with trimethylplatinum chloride in an inert atmosphere. The reaction typically takes place in a solvent such as tetrahydrofuran (THF) at low temperatures to prevent decomposition .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the synthesis generally follows similar principles as laboratory methods, with a focus on scalability and purity. Industrial processes may involve continuous flow reactors and advanced purification techniques to ensure high yield and quality .

Analyse Chemischer Reaktionen

Types of Reactions

Cyclopenta-2,4-dien-1-yltrimethylplatinum undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form platinum oxides.

Reduction: It can be reduced to lower oxidation states of platinum.

Substitution: The methyl groups can be substituted with other ligands, such as halides or phosphines.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include oxygen and hydrogen peroxide.

Reduction: Reducing agents like hydrogen gas or sodium borohydride are often used.

Substitution: Reagents such as halogenated compounds or phosphine ligands are employed under inert conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield platinum oxides, while substitution reactions can produce a variety of platinum complexes with different ligands .

Wissenschaftliche Forschungsanwendungen

Catalytic Applications

1.1 Catalysis in Organic Reactions

Cyclopenta-2,4-dien-1-yltrimethylplatinum is utilized as a catalyst in several organic reactions due to its ability to facilitate transformations through the formation of metal-carbon bonds. It has been shown to effectively catalyze:

- Hydrogenation Reactions : The compound can catalyze the hydrogenation of alkenes and alkynes, leading to the formation of saturated hydrocarbons.

- Cross-Coupling Reactions : It serves as a catalyst in Suzuki and Heck reactions, which are pivotal for the formation of carbon-carbon bonds in organic synthesis.

Table 1: Summary of Catalytic Reactions

| Reaction Type | Description | Reference |

|---|---|---|

| Hydrogenation | Converts alkenes/alkynes to alkanes | |

| Suzuki Coupling | Forms biaryl compounds from aryl halides | |

| Heck Reaction | Couples alkenes with aryl halides |

Materials Science

2.1 Chemical Vapor Deposition (CVD)

This compound is an important precursor in chemical vapor deposition processes. It is used to deposit thin films of platinum and other platinum group metals on substrates for applications in electronics and optics. The CVD process allows for the creation of uniform coatings with controlled thickness and composition.

Case Study: Thin Film Electronics

In a study examining the use of this compound in CVD, researchers successfully deposited platinum films that exhibited excellent electrical conductivity and adhesion properties. These films are vital for applications in microelectronics and photovoltaic devices .

Biomedical Applications

3.1 Anticancer Activity

Recent studies have explored the potential of this compound as an anticancer agent. Its platinum component allows it to interact with DNA, similar to other platinum-based drugs like cisplatin.

Table 2: Summary of Anticancer Studies

Wirkmechanismus

The mechanism by which cyclopenta-2,4-dien-1-yltrimethylplatinum exerts its effects involves the interaction of the platinum center with various molecular targets. In biological systems, it can bind to DNA, leading to the formation of cross-links that inhibit DNA replication and transcription. This mechanism is similar to that of other platinum-based anticancer drugs .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Cisplatin: A well-known platinum-based anticancer drug with a different ligand structure.

Carboplatin: Another platinum-based drug with a cyclobutane dicarboxylate ligand.

Oxaliplatin: A platinum compound with a diaminocyclohexane ligand.

Uniqueness

Cyclopenta-2,4-dien-1-yltrimethylplatinum is unique due to its cyclopentadienyl ligand, which imparts different reactivity and stability compared to other platinum compounds. This uniqueness makes it valuable for specific applications in catalysis and material science .

Biologische Aktivität

Cyclopenta-2,4-dien-1-yltrimethylplatinum (also known as trimethyl(methylcyclopentadienyl)platinum(IV)) is an organometallic compound that has garnered interest due to its potential biological activities, particularly in the field of cancer therapeutics. This article reviews its synthesis, biological activity, and relevant research findings.

- Molecular Formula : C8H14Pt

- Molar Mass : 305.27 g/mol

- Melting Point : 104-106 °C

- Appearance : White to off-white powder

- Solubility : Insoluble in water, sensitive to air .

Synthesis

This compound can be synthesized through various organometallic chemistry methods. Its synthesis typically involves the reaction of trimethylplatinum precursors with cyclopentadiene derivatives under controlled conditions to yield the desired cyclopentadienyl complex.

Anticancer Properties

Research has shown that this compound exhibits significant anticancer properties. The compound has been evaluated against various cancer cell lines, demonstrating cytotoxic effects comparable to traditional platinum-based drugs like cisplatin.

- Mechanism of Action :

-

Case Studies :

- In a study involving human cancer cell lines (e.g., HeLa and A549), this compound showed a dose-dependent reduction in cell viability, indicating its potential as a therapeutic agent .

- Comparative studies revealed that this platinum complex could induce apoptosis more effectively than some existing chemotherapeutics .

Antimicrobial Activity

In addition to its anticancer properties, this compound has demonstrated antimicrobial activity against various pathogens.

- Spectrum of Activity :

- Research Findings :

Toxicity and Safety Profile

The safety profile of this compound is still under investigation. Preliminary studies indicate that while it exhibits potent biological activity, careful consideration of dosing is necessary to minimize toxicity to normal cells.

Summary of Research Findings

| Study Focus | Findings |

|---|---|

| Anticancer Activity | Significant cytotoxicity against HeLa and A549 cell lines; mechanism involves DNA interaction and tubulin inhibition. |

| Antimicrobial Activity | Effective against Gram-positive/negative bacteria; comparable antifungal activity to Amphotericin B. |

| Safety Profile | Requires further investigation; initial studies suggest manageable toxicity levels. |

Eigenschaften

IUPAC Name |

carbanide;cyclopenta-1,3-diene;platinum(4+) |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5.3CH3.Pt/c1-2-4-5-3-1;;;;/h1-5H;3*1H3;/q4*-1;+4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KQNGEZAUPWGBOJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[CH3-].[CH3-].[CH3-].[CH-]1C=CC=C1.[Pt+4] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14Pt |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

305.28 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.